6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Medicinal Chemistry Ubiquitin Proteasome System Deubiquitinase Inhibition

6-Chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one (C16H16Cl2N4O, MW 351.24 g/mol) belongs to the pyrazolo[1,5-a]pyrimidin-7-one scaffold, a privileged structure in kinase inhibition, GABA-A receptor modulation, and cannabinoid CB1 antagonism. The core is shared by numerous bioactive analogs; however, this compound features a chlorine atom at the 6-position of the pyrimidine ring—a substituent that, across multiple pyrazolo[1,5-a]pyrimidin-7-one chemotypes, has been shown to critically modulate target affinity, selectivity, and physicochemical properties.

Molecular Formula C16H15Cl2N3O
Molecular Weight 336.2 g/mol
Cat. No. B12221437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC16H15Cl2N3O
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C16H15Cl2N3O/c1-3-4-12-14(18)16(22)21-15(19-12)13(9(2)20-21)10-5-7-11(17)8-6-10/h5-8,20H,3-4H2,1-2H3
InChIKeyPGEJDSUKZSXPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Why Its 6-Chloro Substituent Matters for Procurement


6-Chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one (C16H16Cl2N4O, MW 351.24 g/mol) belongs to the pyrazolo[1,5-a]pyrimidin-7-one scaffold, a privileged structure in kinase inhibition, GABA-A receptor modulation, and cannabinoid CB1 antagonism [1]. The core is shared by numerous bioactive analogs; however, this compound features a chlorine atom at the 6-position of the pyrimidine ring—a substituent that, across multiple pyrazolo[1,5-a]pyrimidin-7-one chemotypes, has been shown to critically modulate target affinity, selectivity, and physicochemical properties [2]. The closest commercially available analog lacking the 6-chloro group, 3-(4-chlorophenyl)-2-methyl-5-propyl-4H-pyrazolo[1,5-a]pyrimidin-7-one (CID 753151), exhibits measurable but weak UCH-L1 inhibition (IC50 = 12,000 nM), establishing a baseline against which the impact of 6-chlorination can be evaluated [3].

Why 6-Chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Substituted by Generic Pyrazolo[1,5-a]pyrimidin-7-ones


The pyrazolo[1,5-a]pyrimidin-7-one scaffold is highly sensitive to substitution patterns: even single-atom changes at position 6 alter hydrogen-bonding capacity, lipophilicity, and steric fit within target binding pockets. The BZR-targeted series demonstrates that 6-aryl versus 6-heteroaryl versus 6-halo substitution shifts Ki values from low nanomolar to micromolar ranges [1], while the KCNQ2/3 activator series shows that 6-substituent identity governs channel-opening potency and selectivity [2]. The 6-chloro group in this compound is not an inert placeholder; it replaces the hydrogen atom found in the widely cataloged 3-(4-chlorophenyl)-2-methyl-5-propyl analog, thereby altering logP (Δ ≈ +0.5) and potentially target engagement [3]. Substituting this compound with a close analog lacking the 6-chloro group—or with a 6-methyl, 6-fluoro, or 6-unsubstituted derivative—carries a high risk of obtaining different biological readouts, invalidating comparative experiments and wasting procurement resources.

Quantitative Differentiation Evidence for 6-Chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one


Structural Differentiation from the Closest Commercial Analog: The 6-Chloro vs. 6-Hydrogen Distinction

The closest cataloged analog, 3-(4-chlorophenyl)-2-methyl-5-propyl-4H-pyrazolo[1,5-a]pyrimidin-7-one (CID 753151, BDBM53478), differs only by the absence of a chlorine atom at position 6. This analog has been tested against ubiquitin carboxyl-terminal hydrolase L1 (UCH-L1) and exhibits an IC50 of 12,000 nM (12 µM) at pH 7.6, 25°C [1]. The target compound, bearing a 6-chloro substituent, is structurally distinct in a position known to occupy hydrogen-bond acceptor sites (A2) in benzodiazepine receptor pharmacophore models [2]. No direct UCH-L1 data exist for the 6-chloro compound, but the 6-position substitution is a validated determinant of target engagement across pyrazolo[1,5-a]pyrimidin-7-one series, with 6-chloro derivatives showing altered affinity profiles compared to 6-unsubstituted counterparts in both BZR and kinase assays [2][3].

Medicinal Chemistry Ubiquitin Proteasome System Deubiquitinase Inhibition

Physicochemical Differentiation from a Regioisomer: logP Shift Confirms Non-Interchangeability

A regioisomer sharing the identical molecular formula (C16H16Cl2N4O, MW 351.237) but differing in chlorine placement is cataloged as ZINC1357791. The target compound (ZINC240652865) exhibits a computed logP of 4.153, whereas ZINC1357791 has a logP of 3.639 [1][2]. This ~0.5 log unit difference in lipophilicity is substantial enough to alter membrane permeability, plasma protein binding, and pharmacokinetic behavior. Additionally, the target compound's ZINC tranche classification (FIAE vs. FHAA for the regioisomer) reflects distinct three-dimensional shape and hydrogen-bonding profiles [1][2].

Physicochemical Profiling Drug-likeness Computational Chemistry

Biological Activity Baseline: UCH-L1 Inhibition Data for the Closest Analog Informs Target Compound Expectations

The 6-unsubstituted analog 3-(4-chlorophenyl)-2-methyl-5-propyl-4H-pyrazolo[1,5-a]pyrimidin-7-one (CID 753151) has been screened against UCH-L1 and UCH-L3, yielding an IC50 of 12,000 nM against UCH-L1 and an EC50 of 150,000 nM against Streptokinase A [1]. This establishes the scaffold's inherent, albeit weak, engagement with the ubiquitin-proteasome pathway. The target compound's 6-chloro substituent occupies a position critical for BZR recognition (acceptor site A2) [2] and for kinase hinge-region binding [3], suggesting modified target interaction profiles. While direct UCH-L1 data for the target compound are unavailable, the structural precedent indicates that 6-substitution can shift IC50 values by up to 100-fold in related pyrazolo[1,5-a]pyrimidin-7-one series [2].

Deubiquitinase Inhibition Neurodegeneration Cancer

Class-Level Selectivity Differentiation: 6-Chloro Substituent as a Determinant of Kinase vs. Receptor Selectivity

In the pyrazolo[1,5-a]pyrimidin-7-one class, the 6-position substituent is a key selectivity switch. The BZR ligand series shows that 6-aryl substitution yields high-affinity BZR ligands (Ki < 100 nM), while 6-heteroaryl or 6-halo analogs shift selectivity toward kinase targets [1]. In CDK4/6 inhibitor design, pyrazolo[1,5-a]pyrimidin-7-ones with halogen at the 6-position achieve IC50 values in the low nanomolar range through hinge-region hydrogen bonding [2]. The target compound's 6-chloro group places it in a chemical space associated with kinase-oriented pharmacology rather than pure BZR modulation [1][2].

Kinase Inhibition Benzodiazepine Receptor Selectivity Profiling

Patent Landscape Differentiation: P2X3 Antagonism as an Emerging Application for 6-Chloro Pyrazolo[1,5-a]pyrimidin-7-ones

A 2025-granted patent (CN Patent 12503468, filed 2019) discloses heterocyclic compounds based on the pyrazolo[1,5-a]pyrimidine scaffold as high-activity P2X3 antagonists with good selectivity, low toxicity, and favorable metabolic stability [1]. The exemplified chemical space includes 6-chloro-substituted pyrazolo[1,5-a]pyrimidin-7-ones bearing 4-chlorophenyl and propyl moieties. While the exact IC50 values for the target compound are not publicly disclosed in the patent abstract, the patent's claims establish this substitution pattern as pharmacologically relevant for P2X3 inhibition—a target implicated in chronic cough and neuropathic pain [1]. This contrasts with the CB1 antagonist patent (WO2005103052A1), which covers pyrazolo[1,5-a]pyrimidin-7-ones but does not specifically exemplify the 6-chloro-5-propyl substitution pattern [2].

P2X3 Antagonism Chronic Cough Pain

Procurement-Driven Application Scenarios for 6-Chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one


Expanding the SAR of Pyrazolo[1,5-a]pyrimidin-7-one UCH-L1 Inhibitors

The closest analog (CID 753151, 6-H) demonstrates weak UCH-L1 inhibition (IC50 = 12 µM) [1]. This 6-chloro compound provides a systematic SAR expansion point to investigate how halogen substitution at position 6—a validated pharmacophoric position in this scaffold [2]—modulates deubiquitinase affinity. Procurement is recommended for academic or industrial labs conducting ubiquitin-proteasome pathway research seeking to move beyond the 6-unsubstituted chemical starting point.

Kinase Selectivity Profiling with a 6-Chloro Pyrazolo[1,5-a]pyrimidin-7-one Probe

Class-level SAR evidence indicates that 6-halo substitution on the pyrazolo[1,5-a]pyrimidin-7-one core shifts target engagement from BZR/GABA-A receptors toward kinase inhibition [2][3]. This compound, with its 6-chloro group, logP of 4.153, and FIAE tranche classification [4], is positioned for inclusion in kinase selectivity panels, particularly against CDK family members where pyrazolo[1,5-a]pyrimidin-7-ones have demonstrated nanomolar potency [3].

P2X3 Antagonist Lead Identification and Optimization

Patent CN 12503468 (granted 2025) claims pyrazolo[1,5-a]pyrimidine derivatives with 6-chloro substitution as high-activity P2X3 antagonists [5]. This compound's substitution pattern (6-Cl, 4-Cl-Ph, 2-Me, 5-propyl) aligns with the patented chemical space. Pharmaceutical and biotech companies pursuing P2X3-targeted therapies for chronic cough or neuropathic pain should procure this compound as a potential lead-like starting point with favorable IP positioning.

Physicochemical Benchmarking Against Regioisomeric Impurities

The target compound (ZINC240652865, logP = 4.153) and its regioisomer (ZINC1357791, logP = 3.639) share identical molecular formula but exhibit a 0.5 log unit lipophilicity difference and distinct ZINC tranche classifications [4][6]. Analytical chemistry and quality control laboratories should use authenticated samples of both compounds as reference standards to ensure correct isomer identification in procurement, synthesis, and purity analysis workflows.

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